

Benchmarking Novel Pyrrolopyrazine Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde

Cat. No.: B1527668

[Get Quote](#)

Introduction: The Kinase Inhibitor Landscape and the Rise of Pyrrolopyrazines

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The therapeutic strategy of targeting these enzymes with small-molecule inhibitors has revolutionized oncology, transforming once-fatal diseases into manageable conditions.^[1] The success of pioneering drugs like Imatinib set the stage for a rapidly expanding arsenal of FDA-approved kinase inhibitors.^[2]

Within this dynamic field, the search for novel chemical scaffolds that offer improved potency, selectivity, and the ability to overcome resistance is paramount. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a particularly promising platform.^{[3][4]} Its deazapurine core structure conspicuously mimics adenine, the purine base of adenosine triphosphate (ATP), making it an excellent starting point for designing competitive kinase inhibitors.^{[3][5]} This guide provides a comprehensive framework for benchmarking novel pyrrolopyrazine derivatives (PPDs) against established, multi-targeted kinase inhibitors such as Sunitinib and Dasatinib, ensuring a rigorous and objective evaluation of their therapeutic potential.

The Benchmarking Strategy: A Multi-Pillar Approach

A robust evaluation of any novel inhibitor cannot rely on a single data point. True therapeutic potential is a composite of biochemical potency, cellular efficacy, and target selectivity. Our benchmarking strategy is therefore built on three pillars, moving from a simplified biochemical system to the complex environment of a living cell, and finally to a broad assessment of off-target effects. This tiered approach ensures that resources are focused on compounds that demonstrate promise at each critical stage of preclinical evaluation.

Part 1: Biochemical Potency Assessment (In Vitro Kinase Assays)

Expertise & Experience: Before assessing an inhibitor in a complex cellular system, we must first confirm its ability to directly engage and inhibit the purified target kinase. This foundational step isolates the drug-target interaction from variables like cell permeability and metabolism, providing a clean measure of biochemical potency (IC₅₀). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an exemplary choice for this purpose due to its high sensitivity, robustness in high-throughput formats, and reduced interference from compound fluorescence.[6][7][8][9][10]

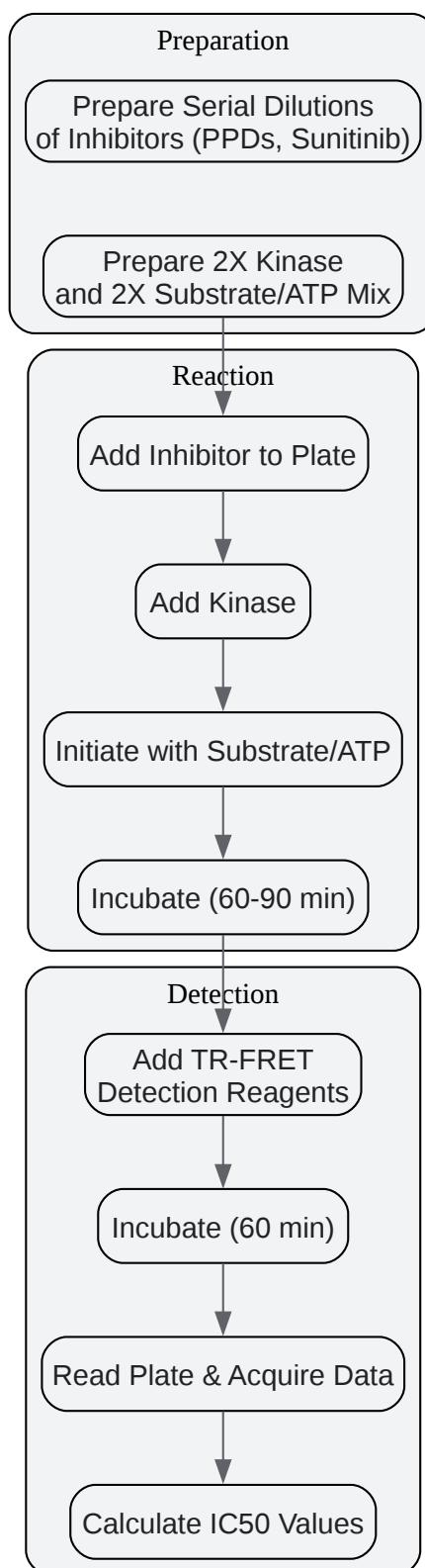
The TR-FRET assay measures the phosphorylation of a substrate by a kinase.[7] When the substrate is phosphorylated, a phosphorylation-specific antibody, labeled with an acceptor fluorophore, binds to it. This brings the acceptor into close proximity with a donor fluorophore (typically a lanthanide) associated with the kinase or substrate, resulting in an energy transfer (FRET) and a detectable signal. An effective inhibitor prevents substrate phosphorylation, leading to a decrease in the FRET signal.[7]

Experimental Protocol: TR-FRET Kinase Assay

- **Reagent Preparation:** Prepare kinase reaction buffer, kinase, biotinylated peptide substrate, and ATP solutions at 2X final concentration. Serially dilute the novel PPDs and reference inhibitors (e.g., Sunitinib, Dasatinib) in DMSO, followed by a further dilution in the reaction buffer.
- **Kinase Reaction:** In a 384-well assay plate, add 5 µL of the 2X inhibitor solution (or DMSO for control). Add 5 µL of the 2X kinase solution to all wells.
- **Initiation:** Add 10 µL of the 2X substrate/ATP mixture to initiate the reaction.

- Incubation: Incubate the plate at room temperature for 60-90 minutes, allowing the enzymatic reaction to proceed.
- Detection: Add 10 μ L of the TR-FRET detection mix (containing Eu-labeled anti-phospho-specific antibody and Streptavidin-acceptor conjugate).
- Final Incubation: Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.
- Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at both the donor and acceptor wavelengths. Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.

Workflow: In Vitro Biochemical Assay



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vitro TR-FRET kinase assay.

Data Summary: Biochemical Potency (IC50, nM)

The following table presents hypothetical data comparing two novel pyrrolopyrazine derivatives (PPD-1, PPD-2) against established inhibitors for key kinases involved in oncogenesis and angiogenesis.

Compound	VEGFR2	PDGFR β	c-KIT	EGFR
PPD-1	8	15	25	1,200
PPD-2	450	510	800	12
Sunitinib	9	8	9	>10,000
Dasatinib	20	15	79	110

Data is hypothetical for illustrative purposes. Established inhibitor IC50 values are based on representative literature.[\[11\]](#)[\[12\]](#)[\[13\]](#)

From this biochemical screen, PPD-1 shows a potent and selective profile for angiogenesis-related kinases (VEGFR2, PDGFR β , c-KIT), similar to Sunitinib.[\[11\]](#)[\[14\]](#)[\[15\]](#) In contrast, PPD-2 appears to be a potent and selective EGFR inhibitor. This initial data is crucial for forming hypotheses about their potential cellular mechanisms.

Part 2: Cellular Activity Assessment

Trustworthiness: A compound that is potent biochemically may fail in a cellular context.[\[6\]](#) Factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations (millimolar range) can drastically alter efficacy. Therefore, validating activity in intact cells is a self-validating step that confirms the compound can reach and inhibit its target in a more physiologically relevant environment. We employ two key assays: a direct measure of target inhibition (cellular phosphorylation assay) and a measure of the functional consequence (cell proliferation assay).

Methodology 1: Cellular Phosphorylation Assay

This assay directly measures the phosphorylation of a target kinase or its immediate downstream substrate within the cell.[\[16\]](#)[\[17\]](#)[\[18\]](#) An ELISA-based format offers a quantitative

and high-throughput method for this assessment.[17][19][20]

Experimental Protocol: Phospho-Specific Sandwich ELISA

- Cell Culture & Treatment: Seed appropriate cells (e.g., HUVECs for VEGFR2, A431 for EGFR) in 96-well plates and grow to 80-90% confluence.
- Starvation & Inhibition: Serum-starve the cells for 4-6 hours. Pre-treat with serially diluted inhibitors (PPDs, standards) for 90 minutes.
- Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, EGF for EGFR) for 5-10 minutes to induce kinase phosphorylation.
- Cell Lysis: Aspirate the media and add a lysis buffer containing protease and phosphatase inhibitors.
- ELISA: Transfer the lysates to a microplate pre-coated with a capture antibody for the total target protein.
- Detection: After incubation and washing, add a phospho-site-specific detection antibody conjugated to HRP.
- Signal Generation: Add a chromogenic substrate (e.g., TMB). The color development is proportional to the amount of phosphorylated protein. Stop the reaction and read the absorbance.
- Analysis: Normalize the phospho-protein signal to the total protein level and determine the cellular IC50.

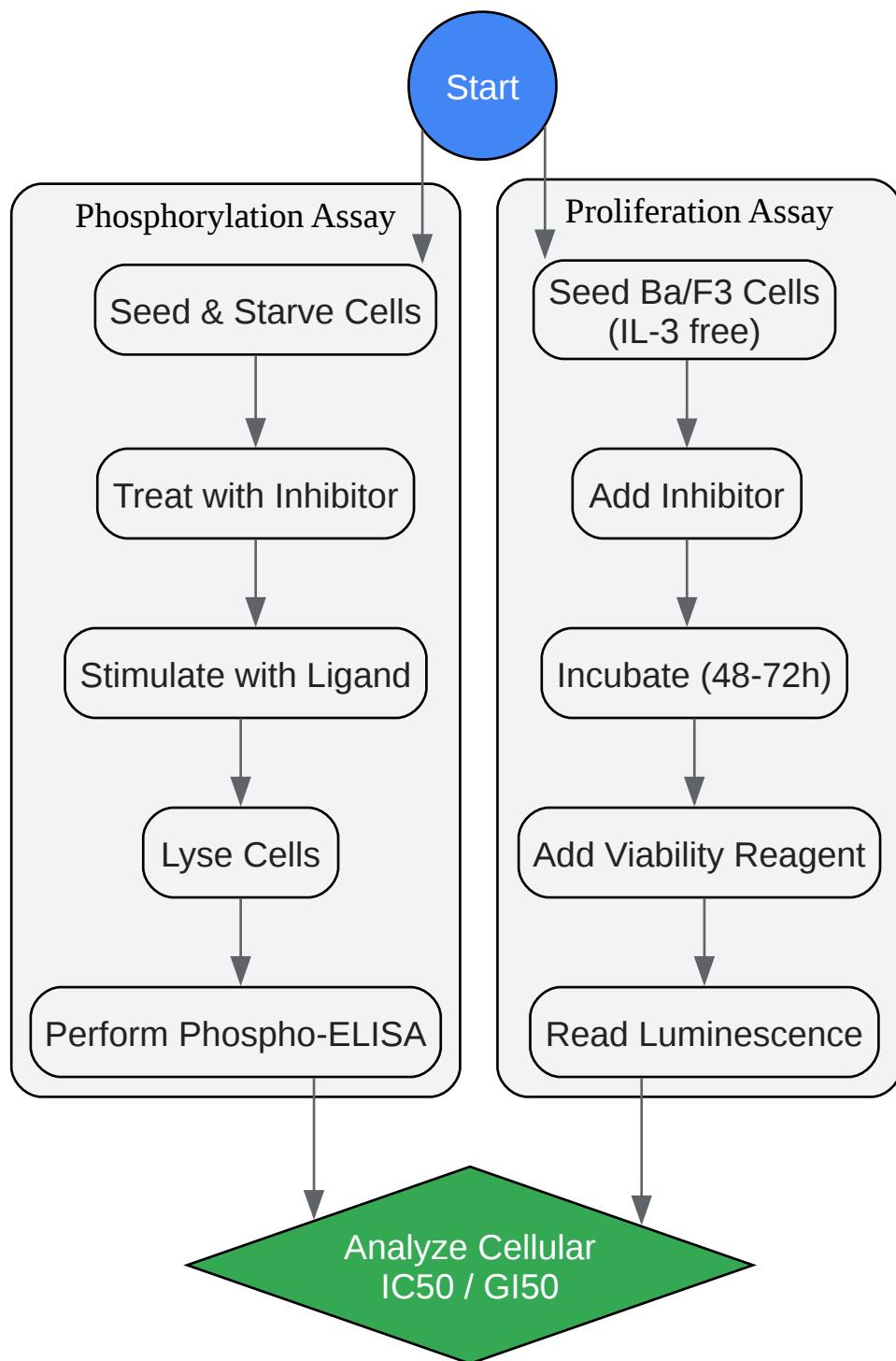
Methodology 2: Cell Proliferation Assay

The Ba/F3 cell proliferation assay is a powerful system for assessing the functional consequences of kinase inhibition.[2][21][22][23][24] These cells are dependent on the cytokine IL-3 for survival. However, when they are engineered to express a constitutively active oncogenic kinase, they become IL-3 independent, and their proliferation is now driven entirely by the activity of that kinase.[21][23] Inhibition of the driver kinase will thus lead to a loss of proliferation and cell death.

Experimental Protocol: Ba/F3 Proliferation Assay

- Cell Seeding: Wash engineered Ba/F3 cells (e.g., Ba/F3-VEGFR2, Ba/F3-EGFR) to remove IL-3 and seed them in 96-well plates in IL-3-free media containing serially diluted inhibitors.
- Incubation: Incubate the cells for 48-72 hours.
- Viability Readout: Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of viable cells).
- Data Acquisition: Measure the luminescence signal using a microplate reader.
- Analysis: Plot the luminescence signal against inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Workflow: Cellular Assay Pipeline

[Click to download full resolution via product page](#)

Caption: Parallel workflows for cellular target engagement and functional assays.

Data Summary: Cellular Activity (IC50 / GI50, nM)

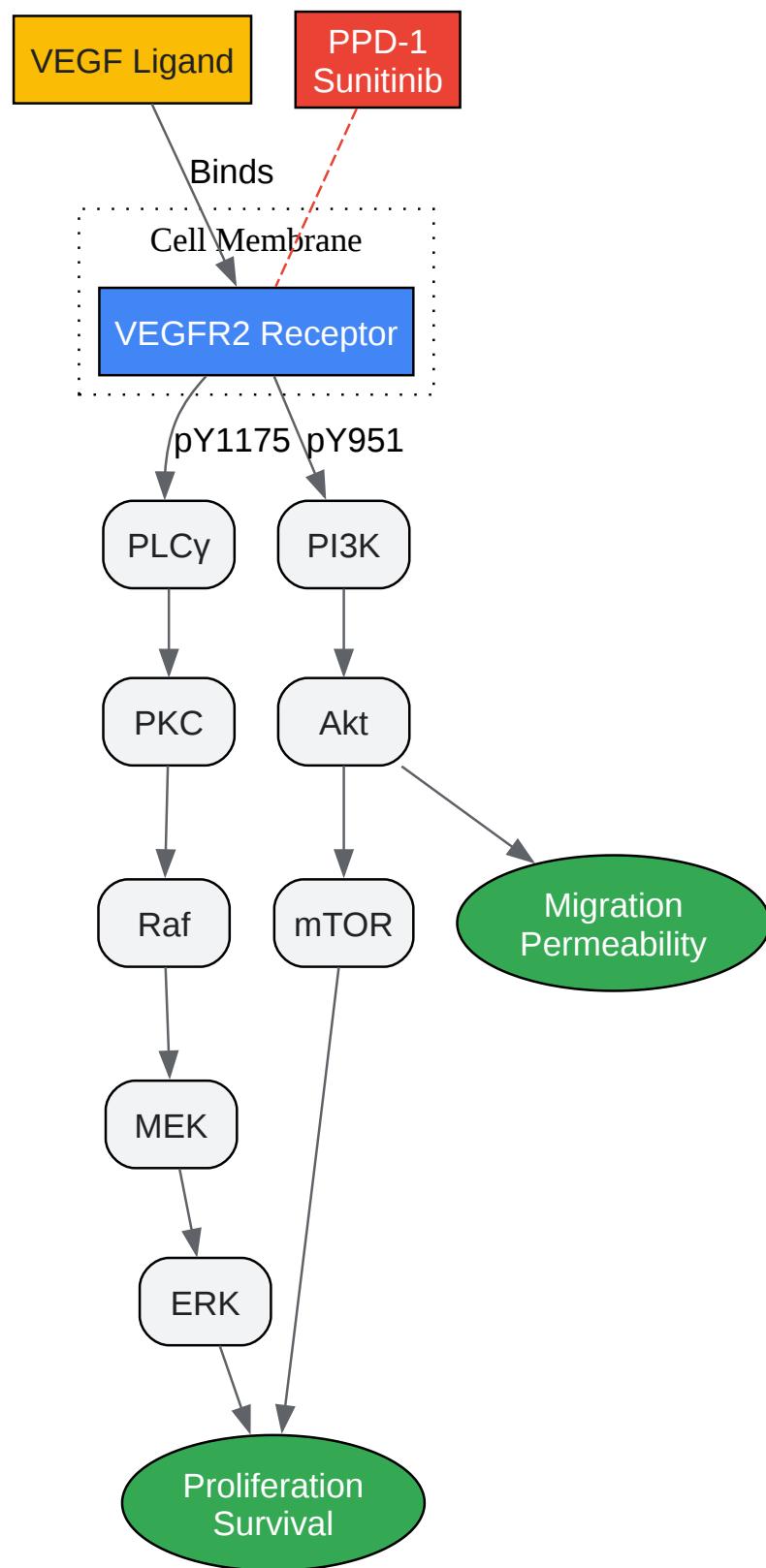
Compound	VEGFR2 Phospho.	EGFR Phospho.	Ba/F3-VEGFR2 Prolif.	Ba/F3-EGFR Prolif.
PPD-1	25	2,500	40	>10,000
PPD-2	1,100	30	>10,000	55
Sunitinib	28	>10,000	50	>10,000
Dasatinib	60	200	85	350

Data is hypothetical for illustrative purposes.

The cellular data corroborates the biochemical findings. PPD-1 effectively inhibits VEGFR2 phosphorylation and the proliferation of VEGFR2-driven cells, with a potency comparable to Sunitinib. PPD-2 demonstrates strong cellular activity against EGFR. The shift from biochemical to cellular IC₅₀ (e.g., PPD-1 from 8 nM to 25 nM) is expected and reflects the challenges of the cellular environment. A compound with a >10-fold shift might indicate issues with permeability or stability.

Signaling Pathway Context: VEGFR2-Mediated Angiogenesis

To understand the impact of these inhibitors, it is crucial to visualize their place in the relevant signaling cascade. Inhibition of VEGFR2 blocks downstream signals essential for endothelial cell proliferation, survival, and migration, which are key processes in tumor angiogenesis.

[Click to download full resolution via product page](#)

Caption: Simplified VEGFR2 signaling pathway targeted by PPD-1.[25][26][27][28][29]

Part 3: Kinase Selectivity Profiling

Authoritative Grounding: A potent inhibitor is of little therapeutic use if it hits dozens of other kinases with equal affinity, leading to unpredictable and potentially severe off-target toxicities.

Kinase selectivity profiling is the authoritative method to assess this. By screening the compound against a large panel of kinases (e.g., >100 kinases), we can generate a "fingerprint" of its activity across the kinome. This is essential for predicting potential side effects and understanding the polypharmacology that might contribute to its efficacy.

The data from these screens are typically presented as percent inhibition at a fixed concentration (e.g., 1 μ M) or as a dissociation constant (K_d) for a panel of kinases. This allows for a direct comparison of the on-target vs. off-target activities.

Data Summary: Selectivity Profile (% Inhibition at 1 μ M)

Kinase Family	Target	PPD-1	PPD-2	Sunitinib	Dasatinib
RTK	VEGFR2	98	15	99	95
PDGFR β	95	12	98	96	
c-KIT	92	8	97	99	
EGFR	5	99	<5	80	
FLT3	85	<5	90	98	
RET	70	<5	88	90	
Non-RTK	SRC	15	10	25	100
ABL	10	5	15	100	
LCK	12	8	20	100	
CDK	CDK2	<5	45	<5	30

Data is hypothetical for illustrative purposes.

This selectivity profile reveals critical insights. PPD-1 has a tight profile, strongly inhibiting VEGFR/PDGFR family kinases and FLT3, much like Sunitinib, but with less activity against

RET.[13] Crucially, it shows minimal activity against non-receptor tyrosine kinases like SRC and ABL, distinguishing it from the very broad-spectrum inhibitor Dasatinib.[12][30][31][32] PPD-2 is highly selective for EGFR, with some moderate off-target activity on CDK2, a finding that would warrant further investigation.

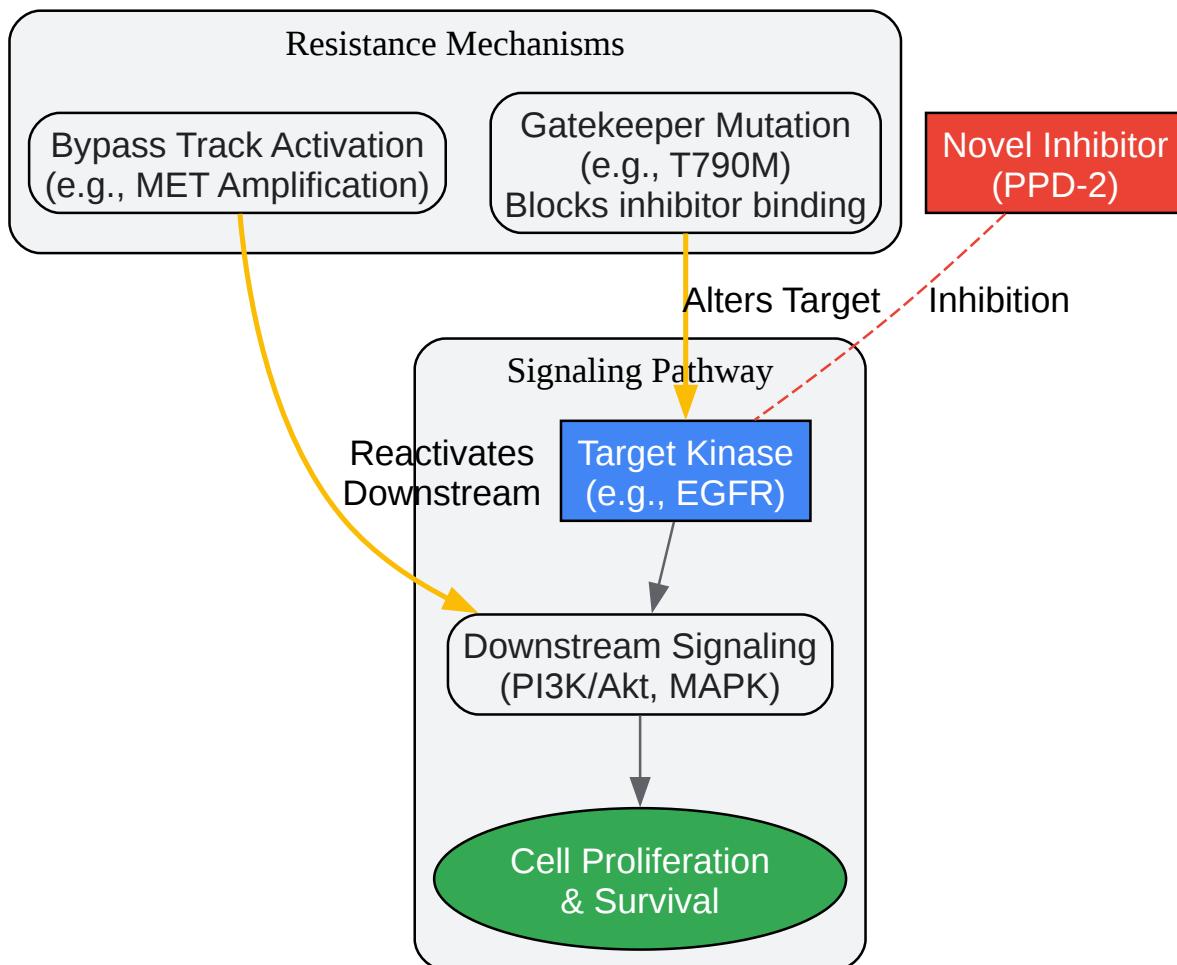
Part 4: Anticipating and Understanding Mechanisms of Resistance

Expertise & Experience: The clinical utility of even the most effective kinase inhibitors is often limited by the eventual development of acquired resistance.[33] A forward-thinking benchmarking program must consider how resistance might arise. Understanding these mechanisms allows for the rational design of next-generation inhibitors or combination therapies.

Key mechanisms of resistance include:

- **Gatekeeper Mutations:** Alterations to a key residue in the ATP-binding pocket (the "gatekeeper") can sterically hinder the inhibitor from binding while still allowing ATP access. [34][35][36][37][38] This is one of the most common forms of acquired resistance.
- **Target Amplification:** The cancer cell simply produces more of the target kinase, effectively overwhelming the inhibitor through a dosage effect.
- **Bypass Track Activation:** Tumor cells can activate alternative signaling pathways that provide the same pro-survival and proliferative signals, rendering the inhibition of the primary target ineffective.[33][39][40][41][42] For example, a tumor resistant to an EGFR inhibitor might amplify the MET receptor tyrosine kinase to reactivate downstream signaling.[39]

Logical Diagram: Common Resistance Mechanisms

[Click to download full resolution via product page](#)

Caption: How resistance mechanisms overcome targeted kinase inhibition.

Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for benchmarking novel pyrrolopyrazine derivatives against established kinase inhibitors. Based on our hypothetical data, PPD-1 emerges as a potent and selective inhibitor of key angiogenic kinases, positioning it as a potential alternative to Sunitinib with a potentially distinct safety profile. PPD-2 presents as a selective EGFR inhibitor.

The crucial next steps for a promising candidate like PPD-1 would involve:

- In vivo Efficacy Studies: Testing the compound in animal xenograft models to confirm anti-tumor activity.
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Assessing the drug's absorption, distribution, metabolism, and excretion (ADME) properties and confirming target modulation in vivo.
- Resistance Profiling: Proactively generating resistant cell lines in vitro to identify the specific mutations or bypass pathways that overcome PPD-1 inhibition.

By following this comprehensive and scientifically-grounded approach, researchers can build a robust data package to confidently advance the most promising novel kinase inhibitors toward clinical development.

References

- Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.).
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... (n.d.).
- “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger. (2023). Technology Networks. [\[Link\]](#)
- What is the mechanism of Sunitinib Malate? (2024).
- Rosell, R., et al. (2006). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [\[Link\]](#)
- What is the mechanism of Dasatinib? (2024).
- Al-Shahin, M., et al. (2016). Sunitinib: the antiangiogenic effects and beyond. PMC. [\[Link\]](#)
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. (n.d.). Semantic Scholar. [\[Link\]](#)
- Lu, X., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. PubMed. [\[Link\]](#)
- A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC. [\[Link\]](#)
- Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2013). PMC. [\[Link\]](#)
- Song, P., et al. (2013). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PubMed Central. [\[Link\]](#)
- EGF/EGFR Signaling Pathway. (n.d.).
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [\[Link\]](#)

- View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug. (2008). Harvard Medical School. [\[Link\]](#)
- Schematic diagram of EGFR signaling pathway[43]. Growth factor binding... (n.d.).
- Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. [\[Link\]](#)
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [\[Link\]](#)
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Str
- Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG LABTECH. [\[Link\]](#)
- Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. (2025). Technology. [\[Link\]](#)
- Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. [\[Link\]](#)
- Lu, X., et al. (2022). Targeting Gatekeeper Mutations for Kinase Drug Discovery. Journal of Medicinal Chemistry. [\[Link\]](#)
- Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. (n.d.).
- The Science Behind Dasatinib: A Potent Tyrosine Kinase Inhibitor. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [\[Link\]](#)
- Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. (n.d.). Frontiers. [\[Link\]](#)
- TR-FRET Measurements. (n.d.). BMG LABTECH. [\[Link\]](#)
- Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited st
- Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. (n.d.).
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. [\[Link\]](#)
- Development - VEGF signaling via VEGFR2 - generic cascades P
- The molecular structure of VEGF/VEGFR-2. (A) Diagram of the VEGFR-2... (n.d.).
- BaF3 Cell Proliferation Assay Services. (n.d.). Reaction Biology. [\[Link\]](#)
- Cellular Phosphorylation Assays. (n.d.).
- Targeting Cancer Pathways: Tumor Resistance. (2020). YouTube. [\[Link\]](#)
- Rapid ELISA-Based Measurement of Protein Phosphoryl
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). PMC. [\[Link\]](#)
- Spotlight: Cell-based kinase assay form
- VEGFA-VEGFR2 signaling. (n.d.). PubChem. [\[Link\]](#)
- BaF3 Assays. (n.d.). PharmaLegacy. [\[Link\]](#)

- In Vitro Phosphorylation Assay Services. (n.d.). Reaction Biology. [Link]
- BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. (n.d.). ICE Bioscience. [Link]
- Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]
- Ba/F3 cells and their use in kinase drug discovery. (n.d.). PubMed. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]
- Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 11. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]

- 12. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 13. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. raybiotech.com [raybiotech.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 23. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 24. Ba/F3 cells and their use in kinase drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 26. commerce.bio-rad.com [commerce.bio-rad.com]
- 27. researchgate.net [researchgate.net]
- 28. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. nbinfo.com [nbinfo.com]
- 33. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. “Gatekeeper” Mutations May Help Resistant Cancers Come Back Stronger | Technology Networks [technologynetworks.com]
- 35. Targeting Gatekeeper Mutations for Kinase Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. View Cleared on “Gatekeeper” Mutation as Bar to Cancer Drug | Harvard Medical School [hms.harvard.edu]
- 37. pubs.acs.org [pubs.acs.org]
- 38. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Frontiers | Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer [frontiersin.org]
- 42. youtube.com [youtube.com]
- To cite this document: BenchChem. [Benchmarking Novel Pyrrolopyrazine Derivatives Against Established Kinase Inhibitors: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1527668#benchmarking-novel-pyrrolopyrazine-derivatives-against-established-kinase-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com